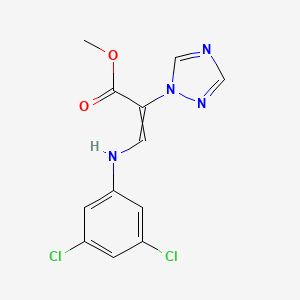

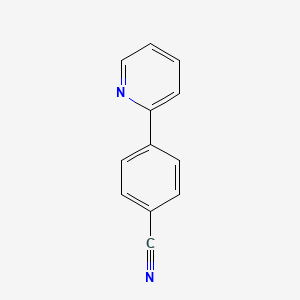

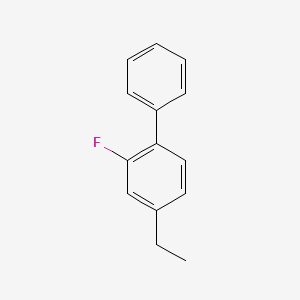

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” is not well-documented in the literature. However, related compounds such as “1-(1-Naphthylmethyl)piperazine” have been described12.

Synthesis Analysis

There is no specific information available on the synthesis of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde”. However, a study discusses the decarboxylative borylation and cross-coupling of (hetero)aryl acids enabled by copper charge transfer catalysis3.Molecular Structure Analysis

The molecular structure of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” is not directly available. However, a related compound “1-(1-Naphthylmethyl)piperazine” has a molecular formula of C15H18N212.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde”. However, a study discusses the two-photon chemistry of 1,8-Bis(bromomethyl)naphthalene in the Laser-Jet4.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” are not directly available. However, a related compound “1-Naphthylmethyl radical” has a molecular formula of C11H9 and a molecular weight of 141.19 g/mol8.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Materials

Benzimidazole derivatives have been synthesized for applications in fluorescent materials. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles demonstrated their potential as intensely fluorescent materials, covering the blue region, which is of practical importance in fluorescence-based applications (Trofimov et al., 2009). Such compounds could be valuable in creating fluorescent probes for biological imaging or materials science.

DNA Binding and Anticancer Activities

New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind to DNA through an intercalative mode, indicating their potential in developing anticancer therapies. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, highlighting their application in medicinal chemistry and drug development (Paul et al., 2015).

Organic Synthesis and Catalysis

Benzimidazole derivatives have been utilized in organic synthesis, demonstrating the versatility of these compounds in catalyzing chemical reactions. The synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions showcases the role of benzimidazole derivatives in facilitating complex chemical transformations, which is essential for the development of new pharmaceuticals and materials (Li et al., 2020).

Chemical Sensors

Benzimidazole derivatives have been employed in the development of chemical sensors due to their favorable electronic and structural properties. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have shown potential in creating fluorescent chemosensors. These sensors can detect various analytes, demonstrating applications in environmental monitoring, diagnostics, and forensic science (Maher, 2018).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have been synthesized with antibacterial and anticancer properties, indicating their potential use in developing new therapeutic agents. The evaluation of synthesized compounds against gram-positive strains and various cancer cell lines emphasizes the importance of these compounds in addressing microbial resistance and cancer treatment challenges (Salahuddin et al., 2014).

Safety And Hazards

The safety and hazards of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” are not directly available. However, a related compound “1-(1-Naphthylmethyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)9.

Zukünftige Richtungen

The future directions of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” are not well-documented. However, a related compound “1-(1-Naphthylmethyl)-piperazine” has been studied for its potential to overcome multi-drug resistance in bacteria, suggesting that similar compounds could be investigated for their potential in antimicrobial therapies71011.

Eigenschaften

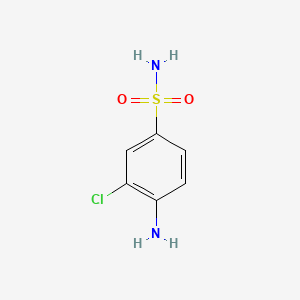

IUPAC Name |

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMQRBHRVRZUIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364104 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

537010-28-9 |

Source

|

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)